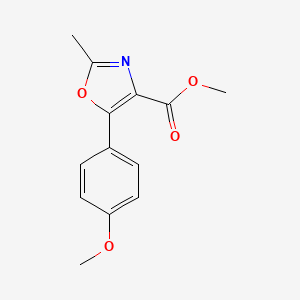

Methyl 5-(4-methoxyphenyl)-2-methyloxazole-4-carboxylate

Description

Methyl 5-(4-methoxyphenyl)-2-methyloxazole-4-carboxylate is a heterocyclic organic compound featuring an oxazole core substituted with a methyl group at position 2, a 4-methoxyphenyl group at position 5, and a methyl ester at position 2. The oxazole ring, a five-membered aromatic system containing one oxygen and one nitrogen atom, confers unique electronic and steric properties to the molecule.

This compound belongs to a broader class of oxazole derivatives, which are widely studied for their pharmacological and material science applications.

Properties

Molecular Formula |

C13H13NO4 |

|---|---|

Molecular Weight |

247.25 g/mol |

IUPAC Name |

methyl 5-(4-methoxyphenyl)-2-methyl-1,3-oxazole-4-carboxylate |

InChI |

InChI=1S/C13H13NO4/c1-8-14-11(13(15)17-3)12(18-8)9-4-6-10(16-2)7-5-9/h4-7H,1-3H3 |

InChI Key |

OKMWSKPTNBSRDF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(O1)C2=CC=C(C=C2)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(4-methoxyphenyl)-2-methyloxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzoyl chloride with methyl 2-amino-3-oxobutanoate in the presence of a base such as triethylamine. The reaction mixture is then heated to promote cyclization, forming the oxazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(4-methoxyphenyl)-2-methyloxazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced oxazole derivatives.

Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides, leading to the formation of substituted oxazole derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Sodium hydride, alkyl halides, and other nucleophiles.

Major Products Formed: The major products formed from these reactions include various substituted and functionalized oxazole derivatives, which can be further utilized in different applications.

Scientific Research Applications

Methyl 5-(4-methoxyphenyl)-2-methyloxazole-4-carboxylate has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.

Medicine: The compound has potential therapeutic applications, including anti-inflammatory and antimicrobial properties.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 5-(4-methoxyphenyl)-2-methyloxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activities and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with microbial cell membranes can lead to antimicrobial activity.

Comparison with Similar Compounds

Structural Analogues in the Oxazole/Isoxazole Family

The following table summarizes key structural and functional differences between the target compound and related heterocycles:

Key Observations :

- Core Heterocycle Differences : Isoxazoles (oxygen and nitrogen adjacent) vs. oxazoles (oxygen and nitrogen separated) exhibit distinct electronic profiles, affecting reactivity and binding to biological targets. Isoxazoles are often more rigid due to conjugation .

- Substituent Effects : The 4-methoxyphenyl group in the target compound and LMM5 may enhance lipophilicity and membrane permeability compared to simpler phenyl or methyl substituents.

Functional Group Impact on Bioactivity

- Methyl Ester vs. Other Esters : Ethyl esters (e.g., in ) may confer higher volatility but lower metabolic stability compared to methyl esters.

- 4-Methoxyphenyl vs. Phenyl : The methoxy group’s electron-donating nature could enhance π-π stacking in biological targets, as seen in LMM5’s antifungal efficacy .

Biological Activity

Methyl 5-(4-methoxyphenyl)-2-methyloxazole-4-carboxylate is a synthetic organic compound notable for its unique oxazole ring structure, which includes nitrogen and oxygen atoms. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the realms of antimicrobial and anti-inflammatory effects.

Chemical Structure and Properties

- Molecular Formula : C13H13NO4

- Molecular Weight : Approximately 233.22 g/mol

- Structure : The compound features a methoxy group at the para position of the phenyl ring and a methyl group at the 5-position of the oxazole ring, which may enhance its lipophilicity and facilitate membrane permeability.

Antimicrobial Properties

Preliminary studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest that it can effectively inhibit both Gram-positive and Gram-negative bacteria.

| Microorganism | MIC (mg/ml) | MBC (mg/ml) |

|---|---|---|

| Escherichia coli | 0.4 | 12.5 |

| Staphylococcus aureus | 6.25 | 13.12 |

| Pseudomonas aeruginosa | 0.2 | 12.5 |

| Bacillus cereus | - | 0.05 |

| Candida albicans | 0.05 | 6.25 |

These findings indicate that the compound not only inhibits bacterial growth but may also exert bactericidal effects at higher concentrations.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research suggests that it may interact with specific biological targets involved in inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation.

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that the methoxy group enhances bioactivity by increasing lipophilicity, which improves membrane permeability and bioavailability. Interaction studies indicate potential binding to enzymes or receptors involved in inflammation and microbial resistance pathways.

Case Studies

-

Antimicrobial Efficacy :

A study conducted on various bacterial strains demonstrated that this compound significantly inhibited bacterial growth, with varying degrees of efficacy depending on the strain tested. The study highlighted its potential as a lead compound for developing new antibiotics targeting resistant strains. -

Anti-inflammatory Activity :

Another research effort focused on assessing the anti-inflammatory effects of this compound in vitro, revealing a reduction in pro-inflammatory cytokine levels in treated cell lines. This suggests a promising avenue for further exploration in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.